3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Oxadiazoles
This compound contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Phenols
The compound also contains phenol groups, which are aromatic rings with a hydroxyl group attached. Phenols are known for their antioxidant properties and are often used in the production of plastics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the phenoxyethoxy group: This can be done through an etherification reaction using phenoxyethanol and appropriate catalysts.
Formation of the carboxamide group: This step involves the reaction of the oxazole derivative with an amine under suitable conditions to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the oxazole ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups to the chlorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole derivatives.
Medicine: Potential use as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the phenoxyethoxy group.
5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide: Lacks the chlorophenyl group.
3-(2-chlorophenyl)-1,2-oxazole-4-carboxamide: Lacks both the methyl and phenoxyethoxy groups.
Uniqueness
The presence of both the chlorophenyl and phenoxyethoxy groups in 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide may confer unique biological activities or chemical properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-13-17(18(21-26-13)15-9-5-6-10-16(15)20)19(23)22-25-12-11-24-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGCRUKNIKKSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NOCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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